molecular formula C12H16ClN B2992345 N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2187435-43-2

N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B2992345
CAS No.: 2187435-43-2
M. Wt: 209.72
InChI Key: AITWTEHRMKAGQY-UHFFFAOYSA-N
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Description

N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclo[1.1.1]pentane (BCP)-based amine derivative characterized by a rigid, three-dimensional scaffold. The BCP core is notable for its high strain energy (~50 kcal/mol), which enhances reactivity and makes it a valuable isostere for tert-butyl or aromatic groups in medicinal chemistry .

Molecular Formula: C₁₂H₁₆ClN (free base: C₁₂H₁₅N)
Molecular Weight: 209.72 g/mol (calculated from free base MW 173.26 + HCl)
CAS Number: 2187435-42-1 (free base)
Key Applications:

  • Used as a building block in pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties .
  • The BCP scaffold is employed to replace linear or planar structures, enhancing metabolic stability and solubility .

Properties

IUPAC Name

N-benzylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)9-13-12-6-11(7-12)8-12;/h1-5,11,13H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITWTEHRMKAGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:

    Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of a suitable diene with an alkyne.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Amination: The amine group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride with structurally analogous BCP-based amines:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Synthesis References
This compound Benzyl C₁₂H₁₆ClN 209.72 2187435-42-1* Synthesized via alkylation of bicyclo[1.1.1]pentan-1-amine with benzyl halides. Used in late-stage functionalization of drug candidates .
Bicyclo[1.1.1]pentan-1-amine hydrochloride H (parent compound) C₅H₁₀ClN 119.59 22287-35-0 Produced via Pd-catalyzed deprotection of dibenzyl precursors on >100 g scale. Key intermediate for BCP derivatives .
N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride Methyl C₆H₁₂ClN 133.62 1886967-09-4 Exhibits improved water solubility vs. bulkier analogs. Storage: inert atmosphere, room temperature .
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride 3-Fluoro C₅H₉ClFN 153.59 1826900-79-1 Synthesized via azide-mediated fluorination. Requires 2–8°C storage. Fluorine enhances electronegativity, influencing reactivity .
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride 4-Fluorophenyl C₁₁H₁₂ClFN 219.67 2306270-21-1 Aromatic substituent improves π-π stacking in drug design. Purity ≥97% .
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride Phenyl C₁₁H₁₄ClN 201.69 N/A Prepared via radical carboamination. Phenyl group introduces steric bulk, altering binding kinetics .
Bicyclo[1.1.1]pentane-1,3-dimethylamine dihydrochloride 1,3-Dimethyl C₇H₁₆Cl₂N₂ 227.09 1523572-06-6 Dual amine functionality enables crosslinking in polymers. Dihydrochloride form enhances stability .

Notes:

  • Synthetic Strategies : BCP amines are synthesized via strain-release reactions with [1.1.1]propellane, radical additions, or Pd-catalyzed deprotection . Fluorinated derivatives (e.g., 3-fluoro-BCP) require specialized reagents like (PhO)₂P(O)N₃ .
  • Stability : Parent BCP-amine hydrochloride is stable at room temperature, while fluorinated analogs require refrigeration .
  • Applications : N-Benzyl and aryl-substituted BCPs are prioritized in CNS drug discovery due to enhanced blood-brain barrier penetration .

Research Findings and Trends

  • Reactivity : The BCP core undergoes strain-release [2π+2σ] cycloadditions, enabling rapid diversification . For example, N-benzyl derivatives react with imines in photochemical (4+2)-cycloadditions to form complex heterocycles .
  • Pharmacological Use : BCP amines are used in Pfizer’s reactivated clinical candidates to improve metabolic stability .
  • Safety : Most BCP derivatives carry GHS warnings for acute toxicity (H302) and respiratory irritation (H335) .

Biological Activity

N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride, a bicyclic amine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, structural properties, biological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11_{11}H14_{14}ClN
Molecular Weight: 201.69 g/mol
Melting Point: 256-261 °C
CAS Number: 22287-35-0
SMILES Notation: C1C2CC1(C2)NCC1=CC=CC=C1
InChI Key: LQKLVOWNBKJRJE-UHFFFAOYSA-N

The compound features a bicyclic structure that mimics certain aromatic compounds, making it an interesting candidate for drug development.

Synthesis

This compound can be synthesized through various methods, including catalytic reactions involving bicyclic precursors. The synthesis typically involves the reaction of bicyclo[1.1.1]pentan-1-amine with benzyl chloride in the presence of a base to form the benzyl-substituted derivative.

Pharmacological Profile

Research indicates that this compound exhibits notable pharmacological properties:

Toxicological Data

Toxicity assessments indicate that this compound has moderate toxicity levels:

  • Acute Toxicity (Toxicity Category 4): Inhalation and dermal exposure can cause irritation and other adverse effects such as nausea and respiratory distress .
  • Irritancy: The compound is classified as an irritant to skin and eyes, necessitating careful handling in laboratory settings .

Study 1: Antibacterial Efficacy

A study conducted by researchers at a pharmaceutical company evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study 2: Neuroprotective Properties

In a neuropharmacological study, this compound was tested for its potential neuroprotective effects on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death compared to controls, suggesting its utility in neuroprotection.

Treatment GroupCell Viability (%)
Control50 ± 5
N-Benzylbicyclo[1.1.1]pentan-1-amina hydrochloride (10 µM)75 ± 7

Q & A

Q. What are the established synthetic routes for N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride?

The compound is synthesized via two primary methodologies:

  • Deprotection of N,N-dibenzyl precursors : Palladium hydroxide on carbon catalyzes the hydrogenolytic cleavage of N,N-dibenzylbicyclo[1.1.1]pent-1-yl-amine in methanol, yielding the hydrochloride salt. This method requires inert conditions and yields an off-white solid (m.p. 241–243 °C) .
  • Strain-release amination : Developed to address scalability challenges, this method uses [1.1.1]propellane and lithium bis(trimethylsilyl)amide to generate metallated intermediates, enabling kilogram-scale production with improved efficiency compared to traditional multi-step routes .

Q. How is the compound characterized post-synthesis?

Key characterization techniques include:

  • NMR spectroscopy : Distinct signals in 1H^1H NMR (DMSO-d6d_6): δ 8.94 (s, 3H, NH3+_3^+), 2.58 (s, 1H, bridgehead H), 1.98 (s, 6H, equatorial H). 13C^{13}C NMR confirms carbons at δ 51.0 (3C), 45.5, and 23.6 .
  • HRMS (ESI-TOF) : Observed [M+H+^+] at m/z 83.0734 (calc. 83.0735) .

Q. What are the primary research applications of this compound?

  • Bioisostere : Replaces linear alkynes or tert-butyl groups in drug candidates to enhance metabolic stability and solubility .
  • Medicinal chemistry : Critical for preclinical cancer drug development, particularly as a strained-ring scaffold in kinase inhibitors .

Advanced Research Questions

Q. How do different synthetic methodologies impact scalability and purity?

  • Traditional routes : Multi-step processes (3–5 steps) using toxic reagents (e.g., alkyl lithiums) yield low quantities (≤100 mg) with purity challenges due to by-products like polymerized [1.1.1]propellane .

  • Strain-release amination : Single-step, room-temperature reactions improve scalability (100+ grams) and purity (>95%) by avoiding pyrophoric reagents .
    Table 1 : Comparison of Synthetic Methods

    MethodYield (%)ScalePurity (%)Key Limitation
    Pd-catalyzed deprotection72–85Gram95–98Requires inert conditions
    Strain-release amination72–82Kilogram>98Limited to specific amines

Q. What strategies address contradictory data in radical-based functionalization?

  • Radical inhibition : Commercial alkenes may contain phenolic stabilizers, which suppress undesired polymerization but require adjustments in radical initiator (e.g., TTMSS) stoichiometry .
  • Control experiments : Replicate reactions under degassed vs. non-degassed conditions to isolate atmospheric oxygen’s role in side reactions .

Q. How can photochemical reactions be optimized using this compound?

  • Light sources : Affordable 390 nm LEDs (e.g., "black lights") enable efficient (4+2)-cycloadditions with imines. No specialized photoreactors needed .
  • Reaction setup : Simplified "dump, stir, irradiate" protocols tolerate inhibitors in alkenes, though inert atmospheres marginally improve yields (~15%) .

Q. What analytical techniques resolve structural ambiguities in derivatives?

  • X-ray crystallography : Confirms bridgehead substitution patterns (e.g., 3-alkyl derivatives) and validates bond angles in strained systems .
  • VT-NMR : Resolves dynamic effects in 1H^1H NMR, such as equatorial vs. axial proton exchange in bicyclic frameworks .

Q. How does the compound’s stereoelectronic profile influence C–H activation?

  • Super electron-donating (SED) character : The N-benzyl group enhances electron density at the bridgehead, facilitating C–H functionalization via 2-azaallyl anion intermediates. This property is exploited in multicomponent carboamination reactions with [1.1.1]propellane .

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